2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with cyano, methyl, and phenyl groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 3-cyano-6-methyl-4-phenylpyridine-2-thiol with 2-chloro-N-(13-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The cyano and thiazole groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE
- **2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(3-CYANO-6-METHYL-4-PHENYLPYRIDIN-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of both the thiazole and pyridine rings, which confer distinct electronic properties and potential for diverse biological interactions. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14N4OS2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4OS2/c1-12-9-14(13-5-3-2-4-6-13)15(10-19)17(21-12)25-11-16(23)22-18-20-7-8-24-18/h2-9H,11H2,1H3,(H,20,22,23) |
InChI Key |
FQCUYMHHUMARHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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